molecular formula C31H23N3OS B335113 2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B335113
M. Wt: 485.6 g/mol
InChI Key: BWMGNCRCFGTNLU-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple aromatic rings and heterocyclic components, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-naphthylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling with quinolinecarboxylic acid: The thiazole derivative is then coupled with 4-quinolinecarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Final coupling with 3,4-dimethylphenylamine: The intermediate product is then reacted with 3,4-dimethylphenylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and thiazole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic components.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
  • 2-(3,4-dimethoxyphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide

Uniqueness

2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of aromatic and heterocyclic components makes it a versatile compound for various applications.

Properties

Molecular Formula

C31H23N3OS

Molecular Weight

485.6 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C31H23N3OS/c1-19-11-12-23(15-20(19)2)28-17-26(25-9-5-6-10-27(25)32-28)30(35)34-31-33-29(18-36-31)24-14-13-21-7-3-4-8-22(21)16-24/h3-18H,1-2H3,(H,33,34,35)

InChI Key

BWMGNCRCFGTNLU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5)C

Origin of Product

United States

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